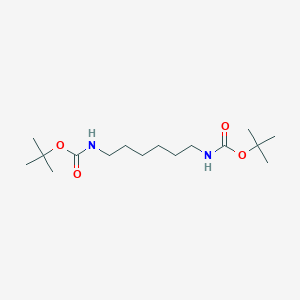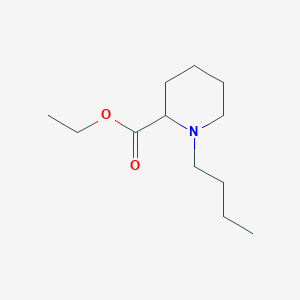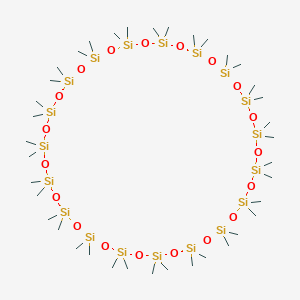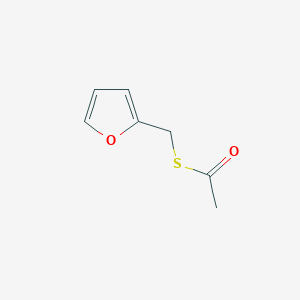
Furfuryl thioacetate
Overview
Description
Furfuryl thioacetate (FTA) is a thioacetate ester of furfuryl alcohol, a natural product of the oxidation of furfural. It is an important organic compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. FTA has been used as an intermediate in the synthesis of other compounds and as a catalyst in the production of polymers. It has also been used in the synthesis of a variety of drugs, including antibiotics, antifungal agents, and antimalarial drugs. Additionally, FTA has been used as a reagent in the synthesis of a variety of organic compounds, including organic acids, alcohols, and amines.
Scientific Research Applications
1. Safety Assessment in Fragrance Ingredients
Furfuryl thioacetate has been evaluated for various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, and more. It was found not to be genotoxic, and its exposure levels are below the thresholds of toxicological concern for the evaluated endpoints. It's also not expected to be phototoxic or photoallergenic, and it is not persistent, bioaccumulative, and toxic (PBT) according to IFRA Environmental Standards (Api et al., 2020).
2. Interaction with Biomolecules
Research shows that thioacetal and Schiff base formed between 5-hydroxymethylfurfural (HMF) and certain amino acids considerably decrease the cytotoxicity of HMF. In a study involving glycine and HMF, the formed adducts displayed lower cytotoxicities against Caco-2 cells compared to HMF alone (Zeng et al., 2019).
3. Enzymatic Hydrolysis Applications
Enzymatic hydrolysis using lipase from Candida rugosa can convert S-3-(2-methylfuryl) thioacetate and S-2-furfuryl thioacetate into their respective furanthiols. This process shows potential for applications in synthesizing specific chemical compounds (Rhlid et al., 2002).
4. Catalytic Reactions with Furan Derivatives
This compound, among other furan derivatives, reacts in the presence of boron trifluoride–ether complex to yield specific thioether compounds. This suggests potential applications in synthetic organic chemistry (Rindone & Scolastico, 1971).
Mechanism of Action
Furfuryl thioacetate, also known as S-Furfuryl thioacetate, is a sulfur-containing compound . It’s primarily used in the food and beverage industry as a flavoring agent
Target of Action
This compound is primarily used as a flavoring agent, suggesting that its primary targets are likely to be taste receptors in the human body . These receptors play a crucial role in the perception of taste, contributing to the overall flavor profile of food and beverages.
Mode of Action
As a flavoring agent, it likely interacts with taste receptors, triggering a signal transduction pathway that leads to the perception of taste .
Biochemical Pathways
It’s known that taste perception involves a complex network of signal transduction pathways .
Pharmacokinetics
As a flavoring agent, it’s likely that it’s rapidly metabolized and excreted, given that flavoring agents are typically designed to be safe for consumption .
Result of Action
The primary result of this compound’s action is the perception of flavor. It contributes to the overall flavor profile of food and beverages, enhancing their taste .
Action Environment
The efficacy and stability of this compound, like other flavoring agents, can be influenced by various environmental factors such as pH, temperature, and presence of other ingredients .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known to participate in various biochemical reactions due to its sulfur-substituted furan structure
Cellular Effects
Furfuryl thioacetate has been reported to exert chemotactic effects on the ciliate Tetrahymena pyriformis . It was found to be a strong repellent at concentrations as low as 10^-12 M
Temporal Effects in Laboratory Settings
It is known that it has a storage temperature of 2-8°C , suggesting that it may degrade at higher temperatures.
properties
IUPAC Name |
S-(furan-2-ylmethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOUTUIIYXYBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047661 | |
| Record name | S-Furfuryl thioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oily liquid; burnt, roasted, alliaceous, garlic, savory, coffee-like | |
| Record name | S-Furfuryl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1006/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
90.00 to 92.00 °C. @ 12.00 mm Hg | |
| Record name | Furfuryl thioacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol) | |
| Record name | S-Furfuryl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1006/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.149-1.155 (20°) | |
| Record name | S-Furfuryl thioacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1006/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
13678-68-7 | |
| Record name | Furfurylthiol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl thioacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethioic acid, S-(2-furanylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | S-Furfuryl thioacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-furfuryl ethanethioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURYL THIOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04ZX16701F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Furfuryl thioacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Furfuryl Thioacetate in food chemistry?
A1: this compound is a significant flavoring agent. It serves as a precursor to 2-Furfurylthiol, a potent odorant contributing to various food flavors. 2-Furfurylthiol is known for its instability and susceptibility to oxidation and polymerization during storage. [, ] To overcome this, this compound can be enzymatically hydrolyzed to release 2-Furfurylthiol when needed, offering a more stable storage solution. []
Q2: How is 2-Furfurylthiol generated from this compound?
A2: 2-Furfurylthiol can be produced efficiently through the enzymatic hydrolysis of this compound using enzymes like lipase from Candida rugosa. [] This reaction can be performed in various media, including water, phosphate buffer, n-hexane, n-pentane, and water/propylene glycol mixtures. [] The reaction rate is fastest in an aqueous medium at pH 5.8, yielding approximately 80% of 2-Furfurylthiol after one hour. []
Q3: Beyond flavor, does this compound have other potential applications?
A3: Research suggests this compound shows potential as an anti-browning agent for fresh-cut potatoes. [] Further research is needed to explore this application further.
Q4: Does this compound interact with biological systems?
A4: Studies indicate that this compound exhibits a repellent effect on the ciliate Tetrahymena pyriformis. [] This suggests that the compound can be sensed by and elicit a response from this organism, potentially through mechanisms other than the activation of phospholipase C or inositol-1,4,5-trisphosphate 3-kinases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid](/img/structure/B133852.png)
![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B133853.png)
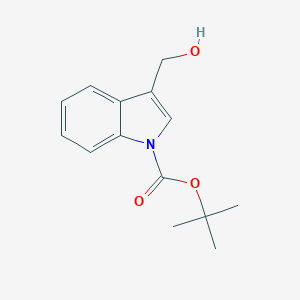
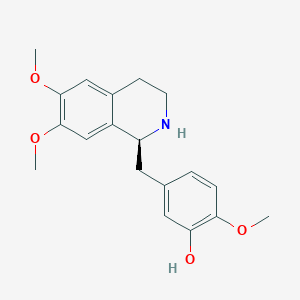
![N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B133859.png)

